Mecloqualone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mecloqualone hydrochloride is a synthetic compound belonging to the quinazolinone class. It is an analogue of methaqualone and was first synthesized in the 1960s. This compound exhibits sedative, hypnotic, and anxiolytic properties due to its agonist activity at the β subtype of the GABA_A receptor. It was primarily used in the treatment of insomnia but has since been discontinued in many countries due to concerns about its potential for abuse and overdose .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mecloqualone hydrochloride typically involves the reaction of 2-chloroaniline with ethyl acetoacetate to form 2-chloroacetanilide. This intermediate undergoes cyclization with formamide to yield 3-(2-chlorophenyl)-2-methylquinazolin-4(3H)-one. The final step involves the conversion of this compound to its hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified through recrystallization and other separation techniques to obtain pharmaceutical-grade this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the 2-chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Reduced quinazolinone compounds.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a model compound in the study of quinazolinone derivatives and their chemical properties.
Biology: Investigated for its effects on the central nervous system and its interaction with GABA_A receptors.
Medicine: Explored for its sedative and hypnotic properties, although its use has been largely discontinued.
Mechanism of Action
Mecloqualone hydrochloride is often compared with other quinazolinone derivatives such as methaqualone, afloqualone, etaqualone, methylmethaqualone, mebroqualone, cloroqualone, and diproqualone. While all these compounds share similar sedative and hypnotic properties, this compound is noted for its faster onset and shorter duration of action compared to methaqualone . This makes it more suitable for use as a sleeping aid rather than a general anxiolytic.
Comparison with Similar Compounds
- Methaqualone
- Afloqualone
- Etaqualone
- Methylmethaqualone
- Mebroqualone
- Cloroqualone
- Diproqualone
Mecloqualone hydrochloride’s unique pharmacokinetic profile and receptor binding characteristics distinguish it from these related compounds, although its potential for abuse has limited its clinical use.
Properties
CAS No. |
4260-09-7 |
---|---|
Molecular Formula |
C15H12Cl2N2O |
Molecular Weight |
307.2 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-2-methylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C15H11ClN2O.ClH/c1-10-17-13-8-4-2-6-11(13)15(19)18(10)14-9-5-3-7-12(14)16;/h2-9H,1H3;1H |
InChI Key |
YKVDSXWPVQEXMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.